Cas no 2272092-89-2 (rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-Methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a trifluoroethyl substituent and a methyl ester functional group. Its stereochemically defined (3R,4R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise stereocontrol. The trifluoroethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug candidates. The methyl ester moiety offers versatility for further derivatization, such as hydrolysis or amidation. This compound is suited for applications in medicinal chemistry, where its rigid pyrrolidine scaffold and fluorine incorporation can contribute to target binding affinity and selectivity. High purity and well-characterized stereochemistry ensure reproducibility in research and development.
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate structure
2272092-89-2 structure
商品名:rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
CAS番号:2272092-89-2
MF:C8H12F3NO2
メガワット:211.181592941284
CID:5976480
PubChem ID:165888898

rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
    • EN300-5770814
    • 2272092-89-2
    • インチ: 1S/C8H12F3NO2/c1-14-7(13)6-4-12-3-5(6)2-8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m1/s1
    • InChIKey: JDIVUGXRPZIOLU-PHDIDXHHSA-N
    • ほほえんだ: FC(C[C@@H]1CNC[C@H]1C(=O)OC)(F)F

計算された属性

  • せいみつぶんしりょう: 211.08201311g/mol
  • どういたいしつりょう: 211.08201311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5770814-0.05g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
0.05g
$1296.0 2023-05-25
Enamine
EN300-5770814-0.5g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
0.5g
$1482.0 2023-05-25
Enamine
EN300-5770814-2.5g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
2.5g
$3025.0 2023-05-25
Enamine
EN300-5770814-0.1g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
0.1g
$1357.0 2023-05-25
Enamine
EN300-5770814-0.25g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
0.25g
$1420.0 2023-05-25
Enamine
EN300-5770814-5.0g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
5g
$4475.0 2023-05-25
Enamine
EN300-5770814-1.0g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
1g
$1543.0 2023-05-25
Enamine
EN300-5770814-10.0g
rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
2272092-89-2
10g
$6635.0 2023-05-25

rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate 関連文献

Related Articles

rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylateに関する追加情報

Recent Advances in the Study of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate (CAS: 2272092-89-2)

In recent years, the compound rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate (CAS: 2272092-89-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and trifluoroethyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate has been optimized in recent studies to achieve higher yields and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined asymmetric synthesis route utilizing chiral auxiliaries and catalytic hydrogenation, which significantly improved the scalability of the process. The study also highlighted the importance of the trifluoroethyl group in enhancing the compound's metabolic stability and binding affinity to target proteins, making it a valuable scaffold for further derivatization.

Pharmacological evaluations of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate have revealed its potent activity as a modulator of GABAA receptors, which are critical targets for anxiolytic and anticonvulsant drugs. In vitro assays demonstrated that the compound exhibits a high affinity for the α2β3γ2 subtype of GABAA receptors, with an IC50 value in the low micromolar range. These findings were further supported by in vivo studies in rodent models, where the compound showed significant anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines.

Beyond its CNS applications, recent research has explored the potential of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate as a building block for the development of protease inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this scaffold into a series of novel inhibitors targeting the SARS-CoV-2 main protease (Mpro). The trifluoroethyl group was found to enhance the inhibitors' binding to the hydrophobic S2 pocket of Mpro, leading to improved antiviral activity in cell-based assays.

Despite these promising results, challenges remain in the clinical translation of rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate. Pharmacokinetic studies have indicated that the compound exhibits moderate oral bioavailability and a relatively short half-life in preclinical models. Ongoing research is focused on structural modifications to address these limitations, such as the introduction of prodrug moieties or the development of sustained-release formulations. Additionally, toxicological assessments are underway to ensure the compound's safety profile meets regulatory standards for human trials.

In conclusion, rac-methyl (3R,4R)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its unique chemical properties and demonstrated efficacy in multiple therapeutic areas make it a compelling candidate for further investigation. Future studies will likely explore its potential in other disease contexts, such as chronic pain and neurodegenerative disorders, as well as its utility in combination therapies with existing drugs.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd